An In-Depth Technical Guide to the Physicochemical Properties of 1-(Fluoromethyl)cyclopropanamine HCl
An In-Depth Technical Guide to the Physicochemical Properties of 1-(Fluoromethyl)cyclopropanamine HCl
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Profile of a Novel Fluorinated Amine
The introduction of fluorine into small-molecule drug candidates represents a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 1-(Fluoromethyl)cyclopropanamine hydrochloride is a compelling example of a fluorinated building block with significant potential in drug discovery. Its rigid cyclopropyl scaffold, combined with the electronic effects of the fluoromethyl group, offers a unique three-dimensional presentation of the primary amine, a critical pharmacophore.
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Fluoromethyl)cyclopropanamine HCl. Moving beyond a simple data sheet, this document delves into the causality behind its expected properties and furnishes detailed, field-proven experimental protocols for their determination. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.
Core Molecular and Physical Attributes
1-(Fluoromethyl)cyclopropanamine HCl is a salt, which is anticipated to be a crystalline solid at room temperature, a common characteristic of amine hydrochlorides that enhances their stability and handling properties. The presence of the hydrochloride salt significantly influences its physical properties, most notably its solubility profile.
Table 1: Fundamental Physicochemical Data for 1-(Fluoromethyl)cyclopropanamine HCl
| Property | Value | Source |
| Chemical Name | 1-(Fluoromethyl)cyclopropanamine hydrochloride | N/A |
| Synonyms | 1-(Fluoromethyl)cyclopropan-1-amine hydrochloride | |
| CAS Number | 1445951-06-3 | [1][2] |
| Molecular Formula | C₄H₉ClFN | [1][2] |
| Molecular Weight | 125.57 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Data not publicly available | N/A |
| Boiling Point | Data not publicly available | N/A |
| Storage Temperature | 2-8°C (Refrigerator) | [3] |
The Impact of Fluorination on Molecular Properties
The substitution of a methyl group with a fluoromethyl group at the C1 position of the cyclopropane ring is a critical structural feature. This modification is not merely an increase in molecular weight; it introduces profound stereoelectronic effects that dictate the molecule's behavior.
The high electronegativity of the fluorine atom induces a strong dipole moment in the C-F bond. This, in turn, influences the electron density across the cyclopropyl ring and, importantly, on the nitrogen atom of the amine. It is well-documented that fluorine substitution can significantly alter the basicity (pKa) of nearby functional groups.[3] For 1-(Fluoromethyl)cyclopropanamine, the electron-withdrawing nature of the fluoromethyl group is expected to decrease the basicity of the amine compared to its non-fluorinated counterpart, 1-methylcyclopropanamine. This modulation of pKa is a critical parameter in drug design, as it affects the ionization state of the molecule at physiological pH, which has direct implications for its absorption, distribution, metabolism, and excretion (ADME) properties.
Solubility Profile: A Critical Parameter for Application
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a paramount consideration for its practical application in both research and manufacturing. As the hydrochloride salt, 1-(Fluoromethyl)cyclopropanamine HCl is expected to exhibit significantly higher aqueous solubility compared to its free base form.
Table 2: Predicted and Known Solubility Characteristics
| Solvent | Expected Solubility | Rationale |
| Water | High | As a hydrochloride salt, it will readily dissociate to form the protonated amine and chloride ion, which are well-solvated by water. |
| Methanol | Soluble | The polarity of methanol and its ability to hydrogen bond will facilitate the dissolution of the salt. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of solvating the ionic species. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent that is effective at dissolving a wide range of salts. |
| Dichloromethane (DCM) | Sparingly soluble to insoluble | A nonpolar organic solvent that is not conducive to solvating charged species. |
| Toluene | Insoluble | A nonpolar aromatic solvent. |
Experimental Protocol for Solubility Determination
The following protocol outlines a robust method for the quantitative determination of the solubility of 1-(Fluoromethyl)cyclopropanamine HCl in various solvents.
Objective: To determine the equilibrium solubility of 1-(Fluoromethyl)cyclopropanamine HCl in a panel of pharmaceutically relevant solvents at a controlled temperature.
Materials:
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1-(Fluoromethyl)cyclopropanamine HCl
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Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO)
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Vials with screw caps
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Shaking incubator or orbital shaker
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Centrifuge
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or CAD)
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Analytical balance
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Volumetric flasks and pipettes
Procedure:
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Preparation of Saturated Solutions:
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Add an excess amount of 1-(Fluoromethyl)cyclopropanamine HCl to a known volume of each solvent in separate vials. The excess solid should be clearly visible.
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Securely cap the vials.
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Equilibration:
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Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Preparation:
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After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
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Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
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Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.
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Quantitative Analysis:
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Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
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Prepare a calibration curve using standards of known concentrations of 1-(Fluoromethyl)cyclopropanamine HCl.
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Calculation:
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Calculate the solubility in mg/mL or mol/L by back-calculating from the calibration curve, taking the dilution factor into account.
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Diagram 1: Workflow for Solubility Determination
Caption: The process flow for determining the pKa of a substance using potentiometric titration.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of 1-(Fluoromethyl)cyclopropanamine HCl. While specific spectra for this compound are not widely published, the following sections describe the expected spectral features and the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons and the fluoromethyl protons. The cyclopropyl protons will likely appear as complex multiplets in the aliphatic region. The fluoromethyl protons will present as a doublet due to coupling with the fluorine atom. The protons of the ammonium group may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show signals for the three unique carbon atoms in the molecule. The carbon of the fluoromethyl group will appear as a doublet due to one-bond coupling with fluorine.
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¹⁹F NMR: The fluorine NMR spectrum will provide a clean signal for the fluoromethyl group, likely a triplet due to coupling with the adjacent methylene protons.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺). High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands. Key expected stretches include N-H stretching of the primary amine salt, C-H stretching of the cyclopropyl and methylene groups, and a strong C-F stretching band.
Stability Assessment
Understanding the stability of a compound under various environmental conditions is crucial for its storage, handling, and formulation.
Protocol for a Preliminary Stability Study
This protocol outlines a forced degradation study to identify potential degradation pathways and to assess the intrinsic stability of 1-(Fluoromethyl)cyclopropanamine HCl.
Objective: To evaluate the stability of 1-(Fluoromethyl)cyclopropanamine HCl under stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
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1-(Fluoromethyl)cyclopropanamine HCl
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Solutions of 0.1 M HCl, 0.1 M NaOH, and 3% hydrogen peroxide
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HPLC system with a photodiode array (PDA) detector
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Temperature-controlled oven
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Photostability chamber
Procedure:
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Sample Preparation: Prepare solutions of the compound in water or a suitable solvent.
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Stress Conditions:
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Acidic: Add 0.1 M HCl and heat.
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Basic: Add 0.1 M NaOH and heat.
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Oxidative: Add 3% H₂O₂ at room temperature.
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Thermal: Store the solid compound and a solution at elevated temperatures (e.g., 60°C).
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Photolytic: Expose the solid and a solution to light according to ICH Q1B guidelines.
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Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Analysis: Analyze the samples by a stability-indicating HPLC method. The use of a PDA detector will help in assessing peak purity and identifying potential degradants.
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Evaluation: Quantify the remaining parent compound and any major degradation products.
Conclusion and Future Directions
1-(Fluoromethyl)cyclopropanamine HCl is a promising building block for medicinal chemistry, offering a unique combination of a rigid scaffold and the beneficial electronic properties of fluorine. While a complete public dataset of its physicochemical properties is not yet available, this guide provides a robust framework for its characterization. The detailed experimental protocols herein offer a clear path for researchers to generate the necessary data to confidently incorporate this compound into their drug discovery programs. Further studies, including single-crystal X-ray diffraction to determine its solid-state structure, would provide even deeper insights into its molecular architecture and intermolecular interactions.
References
- de Visser, S. P. (2010). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry, 8(19), 4443-4451.
- Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
